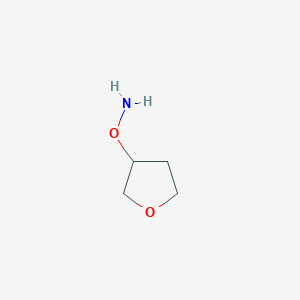
O-(oxolan-3-yl)hydroxylamine
説明
O-(oxolan-3-yl)hydroxylamine is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
O-(oxolan-3-yl)hydroxylamine is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydroxylamine functional group attached to an oxolane (tetrahydrofuran) ring. This structural feature contributes to its reactivity and biological activity, particularly in interactions with various molecular targets such as enzymes and proteins.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, altering their function. Notably, it has been shown to inhibit DNA repair mechanisms by binding to apurinic/apyrimidinic (AP) sites within DNA, leading to increased DNA strand breaks and apoptosis in cells. This mechanism positions this compound as a potential candidate for cancer therapeutics, particularly in tumors with defective DNA repair pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, treatment of human liver epithelial cells with the compound resulted in the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP. Additionally, it has been observed that the compound can modulate oxidative stress responses by influencing the expression of antioxidant enzymes.
In Vivo Studies
Research involving animal models has further elucidated the biological effects of this compound. In a murine model of cancer, administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. The underlying mechanism appears to involve the inhibition of tumor growth through enhanced apoptotic signaling pathways.
Case Studies
-
Case Study: DNA Damage Response
- Objective: To evaluate the impact of this compound on DNA damage response mechanisms.
- Methodology: Human cancer cell lines were treated with varying concentrations of the compound. The levels of DNA damage were assessed using comet assays.
- Findings: A dose-dependent increase in DNA strand breaks was observed, confirming the compound's role in inhibiting DNA repair processes.
-
Case Study: Antioxidant Activity
- Objective: To investigate the antioxidant properties of this compound.
- Methodology: The compound was tested against reactive oxygen species (ROS) generation in cultured hepatocytes.
- Findings: The treatment significantly reduced ROS levels, suggesting a protective effect against oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methoxy[(oxolan-3-yl)methyl]amine | Isomeric structure | Known for inhibiting DNA repair mechanisms |
| N-methylhydroxylamine | Similar amine structure | Exhibits different reactivity profiles |
| Aminomethanol | Related amine with distinct reactivity | Used in various synthetic applications |
Potential Therapeutic Applications
This compound's ability to inhibit DNA repair mechanisms highlights its potential application in cancer therapy. It may be particularly effective in combination therapies targeting tumors with compromised DNA repair pathways. Furthermore, its antioxidant properties suggest potential uses in treating diseases characterized by oxidative stress.
特性
IUPAC Name |
O-(oxolan-3-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-7-4-1-2-6-3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIBFRFRWCDVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















